molecular formula C18H17Cl2N3O B2893073 6-Chloro-2-(4-chlorophenyl)-3-(morpholinomethyl)imidazo[1,2-a]pyridine CAS No. 338417-02-0

6-Chloro-2-(4-chlorophenyl)-3-(morpholinomethyl)imidazo[1,2-a]pyridine

Cat. No. B2893073
CAS RN: 338417-02-0
M. Wt: 362.25
InChI Key: NIAORXUNESQSAN-UHFFFAOYSA-N
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Description

6-Chloro-2-(4-chlorophenyl)-3-(morpholinomethyl)imidazo[1,2-a]pyridine, also known as MCPIP, is a synthetic molecule that has been studied for its potential as a therapeutic agent. MCPIP has a wide range of applications in the sciences, ranging from synthetic chemistry to drug development.

Scientific Research Applications

  • Corrosion Inhibition : Imidazo[4,5-b]pyridine derivatives, closely related to the specified compound, have shown high performance in inhibiting mild steel corrosion in acidic environments. These derivatives act as mixed-type inhibitors, and their effectiveness is supported by various experimental methods and computational approaches (Saady et al., 2021).

  • Pharmaceutical Synthesis : Compounds similar in structure to 6-Chloro-2-(4-chlorophenyl)-3-(morpholinomethyl)imidazo[1,2-a]pyridine have been synthesized and evaluated for their potential anti-inflammatory and analgesic activities. These compounds show promise in developing new therapeutic agents (Farag et al., 2012).

  • Chemical Synthesis and Characterization : Research has been conducted on the synthesis, characterization, and biological screening of similar compounds, revealing moderate activity against various bacteria and fungi. These studies provide insights into the structural and functional properties of these compounds (Bhuva et al., 2015).

  • Materials Science and Luminescence : Studies on rhenium(I) tricarbonyl complexes with pyridine-functionalized ligands, which include imidazopyridines, have been conducted. These complexes exhibit unique blue-green luminescence, which is rare and of interest in materials science applications (Li et al., 2012).

  • Computational Chemistry : Computational studies have been performed to understand the molecular dynamics and electronic structures of imidazopyridine derivatives. These studies are crucial in predicting the behavior of these compounds in various chemical and biological processes (Sharma et al., 2018).

properties

IUPAC Name

4-[[6-chloro-2-(4-chlorophenyl)imidazo[1,2-a]pyridin-3-yl]methyl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2N3O/c19-14-3-1-13(2-4-14)18-16(12-22-7-9-24-10-8-22)23-11-15(20)5-6-17(23)21-18/h1-6,11H,7-10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIAORXUNESQSAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC2=C(N=C3N2C=C(C=C3)Cl)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

362.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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